endo-2-Cyanobicyclo[2.2.1]heptane
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Overview
Description
Endo-2-Cyanobicyclo[2.2.1]heptane, also known as endo-bicyclo[2.2.1]heptane-2-carbonitrile, is a bicyclic compound with the molecular formula C8H11N. This compound is characterized by its rigid bicyclic structure, which includes a nitrile group (-CN) attached to the second carbon atom. The compound is notable for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Endo-2-Cyanobicyclo[2.2.1]heptane can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure. For instance, norbornene can be used as a starting material, which undergoes a reaction with a nitrile-containing compound under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions, optimized for high yield and purity. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure efficient production. Additionally, purification steps, including crystallization and distillation, are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Endo-2-Cyanobicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the bicyclic structure.
Reduction: Amines and other reduced forms.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Endo-2-Cyanobicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which endo-2-Cyanobicyclo[2.2.1]heptane exerts its effects involves interactions with specific molecular targets. The nitrile group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The rigid bicyclic structure also contributes to its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
Exo-bicyclo[2.2.1]heptane-2-carbonitrile: A stereoisomer with different spatial arrangement.
2-Norbornanecarbonitrile: A related compound with a similar bicyclic structure but different functional groups.
Uniqueness
Endo-2-Cyanobicyclo[2.2.1]heptane is unique due to its specific stereochemistry and the presence of the nitrile group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
3211-87-8 |
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Molecular Formula |
C8H11N |
Molecular Weight |
121.18 g/mol |
IUPAC Name |
(2R)-bicyclo[2.2.1]heptane-2-carbonitrile |
InChI |
InChI=1S/C8H11N/c9-5-8-4-6-1-2-7(8)3-6/h6-8H,1-4H2/t6?,7?,8-/m0/s1 |
InChI Key |
GAHKEUUHTHVKEA-RRQHEKLDSA-N |
Isomeric SMILES |
C1CC2CC1C[C@H]2C#N |
Canonical SMILES |
C1CC2CC1CC2C#N |
Origin of Product |
United States |
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